[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid
Overview
Description
“[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid” is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It is a biochemical for proteomics research .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of “[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid” is C14H32O6P2 . The molecular weight is 358.35 .Chemical Reactions Analysis
As a PROTAC linker, this compound is used to connect two different ligands, one for an E3 ubiquitin ligase and the other for the target protein . The resulting PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
The molecular weight of “[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid” is 358.35, and its molecular formula is C14H32O6P2 . The compound is typically stored at -20°C .Scientific Research Applications
PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This approach has been used to target a variety of proteins for degradation, including those that are typically considered “undruggable”.
The synthesis of PROTACs involves connecting a ligand for the target protein to a ligand for an E3 ligase with a linker . “[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid” can be used as this linker .
As a linker in PROTACs, it plays a crucial role in connecting a ligand for the target protein to a ligand for an E3 ligase . This approach has been used to target a variety of proteins for degradation, including those that are typically considered "undruggable" .
The use of “[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid” in PROTAC synthesis suggests potential applications in drug discovery and development, particularly in the field of targeted protein degradation .
As a linker in PROTACs, it plays a crucial role in connecting a ligand for the target protein to a ligand for an E3 ligase . This approach has been used to target a variety of proteins for degradation, including those that are typically considered "undruggable" .
The use of “[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid” in PROTAC synthesis suggests potential applications in drug discovery and development, particularly in the field of targeted protein degradation .
Safety And Hazards
Future Directions
properties
IUPAC Name |
10-diethoxyphosphoryldecylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O6P2/c1-3-19-22(18,20-4-2)14-12-10-8-6-5-7-9-11-13-21(15,16)17/h3-14H2,1-2H3,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNWJNNXAGWSQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCP(=O)(O)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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